molecular formula C22H27N3O5 B2766396 N1-(3-methoxyphenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941932-78-1

N1-(3-methoxyphenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2766396
CAS RN: 941932-78-1
M. Wt: 413.474
InChI Key: SYNYMGJPNNGYHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 3-methoxyphenyl groups would likely contribute aromaticity, while the oxalamide group would likely be involved in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used . The 3-methoxyphenyl groups could potentially undergo electrophilic aromatic substitution reactions, while the oxalamide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the 3-methoxyphenyl groups could potentially increase its lipophilicity compared to a similar compound without these groups .

Mechanism of Action

Without specific studies on this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used . As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-28-18-7-3-5-16(13-18)20(25-9-11-30-12-10-25)15-23-21(26)22(27)24-17-6-4-8-19(14-17)29-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNYMGJPNNGYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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